2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate
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Overview
Description
2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenyl group, a tert-butyl group, and a hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate involves multiple steps, including the formation of the fluorenyl group, tert-butyl group, and the hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine core. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced .
Scientific Research Applications
2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,7-di-tert-Butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid: Shares the fluorenyl and tert-butyl groups but differs in its phosphonic acid functionality.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-aspartic acid: Contains the fluorenyl group but has different functional groups and a different core structure.
(S)-2-((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid: Similar fluorenyl and tert-butyl groups but with different functional groups.
Properties
Molecular Formula |
C28H33N3O5 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
7-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) (4S,7S,9aR)-4-amino-5-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7-dicarboxylate |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)24-13-12-17-14-30(15-23(29)25(32)31(17)24)27(34)35-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-24H,12-16,29H2,1-3H3/t17-,23+,24+/m1/s1 |
InChI Key |
OFLSNKZZRRDOEU-CQLNOVPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2N1C(=O)C(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
Origin of Product |
United States |
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